molecular formula C12H17NO4 B14687427 2-Ethyl-2-phenoxy-1,3-propanediol monocarbamate CAS No. 25451-62-1

2-Ethyl-2-phenoxy-1,3-propanediol monocarbamate

Cat. No.: B14687427
CAS No.: 25451-62-1
M. Wt: 239.27 g/mol
InChI Key: BPRAYQRJTVYEDH-UHFFFAOYSA-N
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Description

2-Ethyl-2-phenoxy-1,3-propanediol monocarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a monocarbamate group attached to a 2-ethyl-2-phenoxy-1,3-propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-phenoxy-1,3-propanediol monocarbamate typically involves the reaction of 2-ethyl-2-phenoxy-1,3-propanediol with a suitable carbamoylating agent. Commonly used carbamoylating agents include isocyanates and carbamoyl chlorides. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the monocarbamate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-phenoxy-1,3-propanediol monocarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the monocarbamate group to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides and amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-Ethyl-2-phenoxy-1,3-propanediol monocarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-2-phenoxy-1,3-propanediol monocarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3-propanediol monocarbamate
  • 2-Methyl-2-propyl-1,3-propanediol
  • 1,2-Propanediol, 3-phenoxy-

Uniqueness

2-Ethyl-2-phenoxy-1,3-propanediol monocarbamate is unique due to its specific structural features, such as the presence of both an ethyl and a phenoxy group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

25451-62-1

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

[2-(hydroxymethyl)-2-phenoxybutyl] carbamate

InChI

InChI=1S/C12H17NO4/c1-2-12(8-14,9-16-11(13)15)17-10-6-4-3-5-7-10/h3-7,14H,2,8-9H2,1H3,(H2,13,15)

InChI Key

BPRAYQRJTVYEDH-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(COC(=O)N)OC1=CC=CC=C1

Origin of Product

United States

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